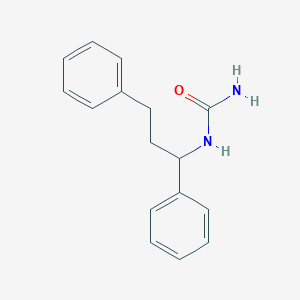

1,3-diphenylpropylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylpropylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c17-16(19)18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHGUTQKHNHYJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1,3 Diphenylpropylurea

Conventional Synthetic Pathways for 1,3-Diphenylpropylurea

Conventional methods for synthesizing this compound often rely on well-established reaction sequences that can be categorized into multi-step and one-pot procedures.

Multi-Step Synthesis Protocols

Multi-step synthesis involves a sequence of individual chemical reactions where the product of one step becomes the starting material for the next. udel.edu This approach allows for the isolation and purification of intermediates, which can be crucial for achieving the desired final product purity. udel.edu While potentially time-consuming, this method offers a high degree of control over each transformation. udel.eduvapourtec.com Designing a multi-step synthesis requires careful consideration of the sequence of reactions to efficiently construct the target molecule. vapourtec.comlibretexts.org

A general example of a multi-step synthesis could involve the initial formation of an amine, followed by its reaction with an isocyanate or a phosgene (B1210022) equivalent to form the urea (B33335) linkage. The specific reagents and conditions for each step would be selected to optimize the yield and purity of the this compound.

One-Pot Reaction Schemes

For instance, a one-pot synthesis of a urea derivative could involve the in-situ generation of an isocyanate from an amine, which then reacts with another amine present in the same pot to form the final urea product. This approach streamlines the synthetic process, making it more efficient. wikipedia.org

Modern Advances in this compound Synthesis

Recent advancements in chemical synthesis have led to the development of more sophisticated and sustainable methods for producing this compound, including innovative catalytic systems, adherence to green chemistry principles, and the application of flow chemistry.

Catalytic Synthesis Innovations

Catalysis plays a pivotal role in modern organic synthesis by offering pathways that are more efficient and selective. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. acs.org

The synthesis of ureas, including this compound, has benefited from various catalytic innovations. For example, the reductive carbonylation of nitroaromatics using palladium-diphosphine catalysts has been reported as a phosgene-free, one-step method for synthesizing 1,3-diphenylurea (B7728601). researchgate.net The selectivity of this reaction is highly dependent on the choice of catalyst and solvent. researchgate.net Other catalytic systems, such as those based on oxovanadium(V), have been developed for the amination of carbon dioxide to produce ureas under ambient pressure. rsc.org Molybdenum-based catalysts have also shown effectiveness in transesterification reactions for the synthesis of related compounds like diphenyl carbonate. mdpi.com The development of novel ligands and catalyst systems continues to be an active area of research to improve the efficiency and selectivity of these transformations. unimi.itnih.gov

Table 1: Examples of Catalytic Systems in Urea and Related Syntheses

| Catalyst System | Reactants | Product | Key Features |

| Pd(II)-diphosphine | Nitrobenzene (B124822), CO, Methanol (B129727)/Acetic Acid | 1,3-Diphenylurea | Phosgene-free, one-pot synthesis with high yield and selectivity. researchgate.net |

| VO(OiPr)3 | Amines, CO2 | N,N'-Disubstituted Ureas | Catalytic amination of carbon dioxide under ambient pressure. rsc.org |

| MoO3/SiO2 | Dimethyl carbonate, Phenol | Diphenyl Carbonate | Heterogeneous catalyst for transesterification. mdpi.com |

| Pd/HeMaRaPhos | 1,3-Butadiene, CO, Alcohol | Dialkyl Adipates | Highly selective dicarbonylation of dienes. unimi.it |

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpjoes.com Key principles include waste prevention, atom economy, and the use of safer solvents and catalysts. acs.orgresearchgate.net

In the context of this compound synthesis, applying green chemistry principles could involve:

Phosgene-Free Routes: The development of methods that avoid the use of highly toxic phosgene is a significant green advancement. The catalytic reductive carbonylation of nitrobenzene is a prime example of such a strategy. researchgate.net

Use of Carbon Dioxide as a C1 Source: Utilizing carbon dioxide, a greenhouse gas, as a renewable and non-toxic feedstock for urea synthesis is a key area of green chemistry research. vapourtec.comoup.com

Solvent Selection: The choice of solvent can greatly impact the environmental footprint of a synthesis. Research into solvent-free catalytic synthesis of ureas from amines and carbon dioxide highlights the move towards more environmentally benign reaction media. oup.com The use of water as a solvent in one-pot, multi-component reactions is another example of a greener approach. nih.gov

Catalysis: The use of efficient and recyclable catalysts minimizes waste and energy consumption, aligning with green chemistry goals. acs.orgresearchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis. researchgate.netchemanager-online.com These benefits include enhanced safety, better process control, improved scalability, and the ability to perform multi-step syntheses in a continuous fashion. researchgate.netuniqsis.comvapourtec.comnih.gov

The application of flow chemistry to the synthesis of this compound could provide several benefits:

Enhanced Safety: For reactions involving hazardous intermediates or high pressures and temperatures, flow reactors minimize the volume of the reaction mixture at any given time, thereby improving safety. researchgate.netuniqsis.com

Improved Control and Reproducibility: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system leads to more consistent and reproducible results. uniqsis.com

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it can be achieved by running the system for a longer duration or by using parallel reactors. chemanager-online.com

Multi-Step Synthesis: Flow chemistry is particularly well-suited for multi-step synthesis, where the output of one reactor can be directly fed into the next, eliminating the need for intermediate workups and purifications. vapourtec.comresearchgate.netnih.gov

While specific applications of flow chemistry for the synthesis of this compound are not extensively detailed in the provided search results, the general principles and advantages of this technology are highly relevant to its potential production. researchgate.netchemanager-online.comdokumen.pub

Regio- and Stereocontrol in this compound Synthesis

The synthesis of unsymmetrical ureas such as this compound presents challenges in controlling regioselectivity, and when chiral centers are present, stereoselectivity. Achieving high levels of control is crucial for the efficient production of the desired isomer and for its potential applications in various fields.

Regiocontrol in the synthesis of unsymmetrical ureas is primarily concerned with the selective reaction of an isocyanate with one of two different amines, or the selective formation of an isocyanate from one of two different amine precursors. In the context of this compound, which is formed from 1,3-diphenylpropylamine (B3053897) and an aniline (B41778) derivative (or their precursors), regioselectivity dictates which nitrogen atom of the resulting urea is attached to the diphenylpropyl group and which is attached to the phenyl group.

One common strategy to achieve regioselectivity is to exploit the differing nucleophilicity of the amine starting materials. For instance, in a reaction involving two different amines and a carbonyl source like carbonyl diimidazole (CDI), the more nucleophilic amine will preferentially react first. This principle can be applied to the synthesis of this compound by reacting 1,3-diphenylpropylamine and aniline with a phosgene equivalent. The relative nucleophilicity of the amines can be influenced by electronic and steric factors.

Another approach involves a two-step, one-pot synthesis where an isocyanate is generated in situ from one of the amines and then reacted with the second amine. The selectivity in this case depends on the conditions used to form the isocyanate. For example, using a reagent like triphosgene (B27547), one amine can be selectively converted to the isocyanate, which then reacts with the other amine. The choice of solvent and base can significantly influence the outcome of such reactions. arabjchem.orgorganic-chemistry.org A study on the catalyst-free synthesis of unsymmetrical ureas from carbonyl sulfide (B99878) (COS) and two different amines demonstrated that selectivity can be regulated by controlling the reaction temperature in a two-stage process, which allows for the preferential formation of one type of isocyanate. arabjchem.org

Stereocontrol becomes a critical aspect when the starting materials or the final product contain stereocenters. 1,3-Diphenylpropylamine, a precursor to this compound, possesses a chiral center at the C1 position. Therefore, the synthesis of enantiomerically pure or enriched this compound requires stereocontrolled methods.

The primary strategy for achieving stereocontrol is through the use of chiral starting materials. The asymmetric synthesis of chiral amines, including those with structures similar to 1,3-diphenylpropylamine, is a well-established field. d-nb.infoacs.orgnih.gov Methods such as asymmetric hydrogenation of prochiral imines or enamines, and the use of chiral auxiliaries, can provide access to enantiomerically pure 1,3-diphenylpropylamine. d-nb.info Once the chiral amine is obtained, its reaction with an achiral isocyanate (e.g., phenyl isocyanate) will proceed with retention of stereochemistry at the chiral center, yielding the corresponding chiral urea.

Diastereoselective synthesis becomes relevant if both the amine and the isocyanate precursors contain stereocenters. While phenyl isocyanate is achiral, if a chiral isocyanate were used, the reaction with a chiral 1,3-diphenylpropylamine would lead to the formation of diastereomers. The control of diastereoselectivity in such cases often relies on steric hindrance and the specific reaction conditions, including the choice of catalyst and solvent, which can influence the transition state geometry of the reaction. For acyclic systems, achieving high diastereoselectivity can be challenging due to conformational flexibility. However, principles from the diastereoselective synthesis of other 1,3-disubstituted compounds can be applied, where the stereochemical outcome is directed by a pre-existing stereocenter. researchgate.net

A summary of potential strategies for achieving regio- and stereocontrol in the synthesis of this compound is presented in the table below.

| Control Type | Strategy | Key Parameters | Expected Outcome |

| Regiocontrol | Stepwise reaction with controlled addition of reagents | Order of addition of amines to a carbonyl source | Selective formation of the desired unsymmetrical urea |

| In situ isocyanate formation | Choice of activating agent (e.g., triphosgene, CDI), solvent, and base | Preferential formation of one isocyanate over the other | |

| Exploiting differential nucleophilicity of amines | Reaction temperature, solvent polarity | Reaction of the more nucleophilic amine with the carbonyl source | |

| Stereocontrol | Use of enantiomerically pure starting materials | Synthesis of chiral 1,3-diphenylpropylamine via asymmetric synthesis | Formation of a single enantiomer of this compound |

| Diastereoselective reaction | Use of a chiral catalyst or auxiliary | Preferential formation of one diastereomer over others |

Optimization Strategies for this compound Yield and Purity

Optimizing the synthesis of this compound is essential for maximizing the product yield and ensuring high purity, which are critical factors for its potential use in research and industry. Optimization strategies typically involve a systematic investigation of various reaction parameters to identify the conditions that provide the best outcome.

A common approach to synthesizing unsymmetrical ureas like this compound involves the reaction of an amine with an isocyanate. The optimization of this reaction can be approached by considering several key factors:

Reactant Stoichiometry: The molar ratio of the reactants, 1,3-diphenylpropylamine and phenyl isocyanate (or its precursor), can significantly impact the yield and purity. Using a slight excess of one reactant might drive the reaction to completion but could also lead to the formation of byproducts, such as symmetrically disubstituted ureas. A systematic variation of the stoichiometry is necessary to find the optimal balance.

Solvent: The choice of solvent can influence the reaction rate, solubility of reactants and products, and the formation of side products. A range of aprotic solvents of varying polarity, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF), should be evaluated. In some cases, greener solvents like water have been shown to be effective for the synthesis of ureas. arabjchem.org

Temperature: The reaction temperature affects the rate of reaction and the stability of the reactants and products. While higher temperatures can accelerate the reaction, they may also promote the formation of undesirable byproducts. The optimal temperature needs to be determined experimentally, often starting from room temperature and adjusting as needed.

Catalyst: While the reaction between an amine and an isocyanate can proceed without a catalyst, the use of a catalyst can enhance the reaction rate and selectivity. Both basic catalysts (e.g., triethylamine, DABCO) and, in some cases, Lewis acid catalysts can be explored. For phosgene-free methods involving in situ isocyanate formation, the choice of the activating agent and any accompanying catalyst is crucial. nih.gov

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of impurities.

Purification is a critical step in obtaining high-purity this compound. Common purification techniques include:

Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For non-crystalline products or when crystallization is not effective, silica (B1680970) gel column chromatography is a standard purification method. The choice of eluent system is critical for achieving good separation of the desired product from unreacted starting materials and byproducts.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple parameters and their interactions on the yield and purity of this compound.

The following table summarizes key parameters that can be optimized for the synthesis of this compound.

| Parameter | Range/Options to be Tested | Monitored Effect | Analytical Technique |

| Reactant Ratio | 1:1, 1:1.1, 1.1:1 (Amine:Isocyanate) | Yield, Purity | HPLC, NMR |

| Solvent | DCM, THF, MeCN, DMF, Water | Reaction Rate, Yield | TLC, HPLC |

| Temperature | 0 °C, Room Temperature, 50 °C, 80 °C | Reaction Time, Byproduct Formation | HPLC, GC-MS |

| Catalyst | None, Triethylamine, DABCO | Reaction Rate, Selectivity | TLC, HPLC |

| Reaction Time | 1h, 4h, 12h, 24h | Conversion, Yield | TLC, HPLC |

| Purification Method | Crystallization, Column Chromatography | Purity | HPLC, NMR, Elemental Analysis |

By systematically investigating these parameters, a robust and efficient synthetic protocol for producing high-yield and high-purity this compound can be developed.

Advanced Spectroscopic and Diffraction Methodologies for 1,3 Diphenylpropylurea Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques Applied to 1,3-Diphenylpropylurea

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out atomic connectivity and deduce the detailed structure of this compound.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. ksu.edu.salibretexts.org The expected signals in these spectra for this compound are predicted based on the distinct electronic environments of its nuclei. cognitoedu.orgsavemyexams.com

In the ¹H NMR spectrum, distinct signals are anticipated for the protons on the two different phenyl rings, the propyl chain, and the two N-H groups of the urea (B33335) moiety. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons of the propyl chain would exhibit characteristic multiplicities due to spin-spin coupling: the CH₂ group adjacent to the nitrogen would likely be a triplet, the internal CH₂ a multiplet (sextet), and the terminal CH₃ a triplet. The two N-H protons would appear as separate signals, potentially broad, whose chemical shifts can be influenced by solvent and concentration. huji.ac.ilucl.ac.uk

The proton-decoupled ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom. docbrown.info The carbonyl carbon of the urea group is expected to have the most downfield chemical shift, typically in the range of 155-160 ppm. The aromatic carbons would resonate between approximately 118 and 140 ppm. The three carbons of the propyl chain would appear in the upfield region of the spectrum. The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms like nitrogen and oxygen. ksu.edu.sawashington.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (on phenyl side) | ~8.5-9.0 | Singlet |

| N-H (on propyl side) | ~6.0-6.5 | Triplet |

| Aromatic H | ~7.0-7.5 | Multiplet |

| N-CH₂ -CH₂-CH₃ | ~3.2-3.4 | Triplet |

| N-CH₂-CH₂ -CH₃ | ~1.5-1.7 | Sextet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Urea) | ~155-160 |

| Aromatic C (ipso, attached to N) | ~138-140 |

| Aromatic C (ortho, meta, para) | ~118-130 |

| C -1 (Propyl, attached to N) | ~40-45 |

| C -2 (Propyl) | ~20-25 |

| C -3 (Propyl) | ~10-15 |

To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. spectrabase.comarizona.edu For this compound, a COSY spectrum would be crucial for confirming the propyl chain structure. It would show cross-peaks connecting the N-H proton of the propyl side with the adjacent CH₂ group, and sequential correlations between the CH₂ at C-1, the CH₂ at C-2, and the terminal CH₃ group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. rsc.orgspectrabase.com This experiment would definitively assign each carbon signal to its attached proton(s). For example, the triplet at ~0.9 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~10-15 ppm in the ¹³C spectrum, confirming their assignment as the terminal methyl group of the propyl chain.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons over two to three bonds (and sometimes four). rsc.orgbris.ac.uk This is particularly powerful for identifying connections across heteroatoms and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon. Key HMBC correlations expected for this compound would include:

A correlation from the N-H protons to the carbonyl carbon (²JCH).

Correlations from the N-H proton on the phenyl side to the ipso-, ortho-, and meta-carbons of its attached phenyl ring.

Correlations from the N-H proton on the propyl side to the C-1 and C-2 carbons of the propyl chain.

Correlations from the C-1 protons of the propyl chain to the carbonyl carbon.

Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the molecular structure of this compound. researchgate.net

Vibrational Spectroscopic Approaches for this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

IR spectroscopy is an excellent method for identifying key functional groups. masterorganicchemistry.comstudymind.co.uk The IR spectrum of this compound would be dominated by absorptions from the urea moiety and the aromatic rings. The most characteristic bands include the N-H stretching vibrations, which typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C=O (Amide I) stretching vibration is very intense and expected around 1630-1680 cm⁻¹. The N-H bending (Amide II) band usually appears near 1550 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic rings are seen just above 3000 cm⁻¹, while those from the aliphatic propyl chain appear just below 3000 cm⁻¹. acs.orgdocbrown.info

Table 3: Predicted Characteristic Infrared Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Urea) | Amide I Stretch | 1630 - 1680 | Strong |

| N-H | Amide II Bend | 1510 - 1570 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering depends on a change in polarizability. datapdf.com This makes Raman particularly useful for observing symmetric, non-polar bonds. For this compound, Raman spectroscopy would provide a distinct "fingerprint" spectrum. Key expected signals would include the symmetric stretching of the aromatic rings and vibrations of the carbon backbone of the propyl chain. frontiersin.orgnist.gov The urea C=O stretch is also Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.gov

Mass Spectrometric Methodologies for this compound Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns upon ionization. arizona.edursc.org

For this compound (C₁₆H₁₈N₂O), the calculated molecular weight is approximately 266.33 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 266. nih.gov High-resolution mass spectrometry (HRMS) could confirm the elemental formula with high accuracy.

The fragmentation of the molecular ion would provide valuable structural information. Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ureas. Expected fragmentation patterns for this compound include:

Cleavage of the N-propyl bond to generate ions corresponding to the phenylurea fragment and a propyl radical.

Cleavage of the N-phenyl bond.

Fragmentation within the propyl chain.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible. cognitoedu.orggoogle.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure |

|---|---|

| 266 | [C₆H₅NHCONH(CH₂)₂CH₂C₆H₅]⁺ (Molecular Ion) |

| 147 | [C₆H₅NHCONHCH₂]⁺ |

| 120 | [C₆H₅NHCO]⁺ |

| 119 | [C₆H₅NCO]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion from propylphenyl group) |

By integrating the data from these diverse and powerful analytical techniques, a complete and confident structural elucidation of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can ascertain m/z values to several decimal places. This high precision allows for the calculation of an exact mass, which can then be used to deduce a unique elemental formula.

For this compound (C₁₆H₁₈N₂O), the theoretical exact mass of its molecular ion [M+H]⁺ can be calculated with high precision. The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for confirming the identity of the synthesized compound and ruling out potential isobaric interferences.

Illustrative HRMS Data for this compound

To confirm the elemental composition, a sample of this compound would be analyzed by an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer. The experimentally measured mass would then be compared to the theoretical mass.

| Ion | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Elemental Formula |

| [M+H]⁺ | 255.1492 | 255.1495 | 1.2 | C₁₆H₁₉N₂O |

| [M+Na]⁺ | 277.1311 | 277.1314 | 1.1 | C₁₆H₁₈N₂ONa |

| [M+K]⁺ | 293.1051 | 293.1055 | 1.4 | C₁₆H₁₈N₂OK |

This table presents hypothetical data for illustrative purposes.

A low mass error, typically below 5 parts per million (ppm), provides high confidence in the assigned elemental formula, thereby confirming the successful synthesis of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This process provides valuable information about the molecule's connectivity and functional groups. In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 255.1492) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the C-N and C-C bonds of the propyl chain and the urea moiety. By analyzing the mass differences between the precursor ion and the product ions, the fragmentation pathway can be reconstructed, providing conclusive evidence for the proposed structure.

Hypothetical Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure |

| 255.15 | 134.09 | 121.06 | [C₉H₁₂N]⁺ (Benzylic cleavage) |

| 255.15 | 120.08 | 135.07 | [C₇H₇NH₂]⁺ (Cleavage of the urea linkage) |

| 255.15 | 91.05 | 164.10 | [C₇H₇]⁺ (Tropylium ion) |

This table contains hypothetical data to illustrate the fragmentation pattern.

The observed fragments would correspond to logical cleavages of the this compound structure, such as the formation of the tropylium (B1234903) ion and fragments arising from the cleavage of the urea linkage and the propyl chain. This detailed fragmentation map serves as a fingerprint for the molecule's structure.

X-ray Diffraction Methodologies for Solid-State Structure Determination of this compound

While mass spectrometry techniques provide information about the molecular formula and connectivity, X-ray diffraction methods are essential for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. From the positions and intensities of the diffracted beams, a three-dimensional electron density map can be constructed, revealing the precise location of each atom in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of:

Unit cell dimensions: The lengths of the sides and the angles of the unit cell.

Space group: The symmetry operations that describe the arrangement of molecules in the crystal.

Atomic coordinates: The precise x, y, and z coordinates of each atom.

Bond lengths and angles: The distances between bonded atoms and the angles between adjacent bonds.

Intermolecular interactions: The presence of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.76 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.357 |

This table presents hypothetical crystallographic data for illustrative purposes.

This detailed structural information is invaluable for understanding the solid-state properties of this compound and for computational modeling studies.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystallinity of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample.

PXRD is particularly useful for:

Phase identification: By comparing the experimental diffraction pattern to a database, the crystalline phase can be identified.

Purity analysis: The presence of crystalline impurities can be detected.

Polymorphism studies: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns.

An experimental PXRD pattern for a synthesized batch of this compound would be compared to a theoretical pattern calculated from the single crystal X-ray diffraction data to confirm the phase purity of the bulk material.

Illustrative PXRD Data for this compound

| 2θ (°) (Hypothetical) | d-spacing (Å) | Relative Intensity (%) |

| 8.2 | 10.77 | 85 |

| 12.5 | 7.08 | 45 |

| 16.4 | 5.40 | 100 |

| 20.8 | 4.27 | 60 |

| 24.9 | 3.57 | 75 |

This table presents hypothetical PXRD peak positions and intensities.

Chiroptical Spectroscopic Techniques (if applicable to chiral analogues or derivatives)

This compound itself is an achiral molecule. However, chiroptical spectroscopic techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for the structural elucidation of its chiral analogues or derivatives.

If a chiral center were introduced into the this compound scaffold, for example, by using a chiral diamine in the synthesis or by substitution on one of the phenyl rings to create atropisomerism, the resulting enantiomers would interact differently with circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry of chiral molecules in solution.

The application of these chiroptical techniques would be indispensable for confirming the enantiopurity and determining the absolute configuration of any synthesized chiral derivatives of this compound.

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies of 1,3 Diphenylpropylurea

Acid-Base Chemistry of 1,3-Diphenylpropylurea

The acid-base properties of this compound are dictated by the functional groups present in its structure. The urea (B33335) moiety contains two nitrogen atoms with lone pairs of electrons, which can act as proton acceptors (Brønsted-Lowry bases). msu.edulibretexts.org The acidity of the N-H protons is generally low, but can be influenced by the surrounding chemical environment. mnstate.edu

Conversely, in the presence of a very strong base, the N-H protons of the urea can be abstracted, allowing this compound to act as a Brønsted-Lowry acid. msu.edu The stability of the resulting conjugate base is a key factor in determining the acidity of the parent compound. mnstate.edu

Factors influencing the acidity and basicity of this compound and related compounds are summarized in the table below.

| Factor | Effect on Acidity | Effect on Basicity | Rationale |

| Resonance | Increases | Decreases | Delocalization of nitrogen lone pairs reduces their availability for protonation. mnstate.edu |

| Inductive Effect of Phenyl Groups | Increases | Decreases | Electron-withdrawing nature of phenyl groups stabilizes the conjugate base and destabilizes the protonated form. |

| Hybridization | s-character dependent | s-character dependent | The hybridization of the nitrogen atoms affects the availability of the lone pair. mnstate.edu |

| Solvent | Can stabilize conjugate base | Can stabilize conjugate acid | The polarity and protic/aprotic nature of the solvent can influence acid-base equilibria. libretexts.org |

Hydrolysis and Solvolysis Reactions of this compound

Hydrolysis of this compound involves the cleavage of the amide-like bonds within the urea group by water. wikipedia.org This reaction is a type of nucleophilic acyl substitution where water acts as the nucleophile. The reaction is typically slow under neutral conditions but can be catalyzed by acids or bases.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon. The amide group in ureas can undergo hydrolysis to yield potentially harmful compounds depending on the attached groups. smolecule.com

Solvolysis is a more general term that includes hydrolysis, where the solvent acts as the nucleophile. wikipedia.org For this compound, solvolysis can occur with other solvents such as alcohols (alcoholysis). vedantu.com The rate of solvolysis is influenced by the stability of the carbocation intermediate (for SN1 type reactions), the ability of the leaving group, and the polarity of the solvent. libretexts.orgvedantu.com The products of solvolysis of α-tertiary urea derivatives can be their corresponding α-tertiary amines. bris.ac.uk

| Reaction Type | Reagents | Products | Conditions |

| Hydrolysis | Water, Acid or Base catalyst | Diphenylpropylamine, Aniline (B41778), Carbon Dioxide | Typically requires heating |

| Alcoholysis | Alcohol, Acid or Base catalyst | Carbamates, Amines | Varies with alcohol and catalyst |

| Aminolysis | Amine | Substituted Ureas | Can occur under various conditions |

Electrophilic and Nucleophilic Attack Mechanisms on this compound

The urea functionality in this compound presents multiple sites for both electrophilic and nucleophilic attack.

Nucleophilic Attack: The carbonyl carbon of the urea group is electrophilic and can be attacked by nucleophiles. wikipedia.org This is the key step in hydrolysis and other substitution reactions. The phenyl rings can also undergo nucleophilic aromatic substitution under certain conditions, although this is generally less favorable unless activated by strong electron-withdrawing groups.

Electrophilic Attack: The nitrogen atoms of the urea group, with their lone pairs of electrons, are nucleophilic and can be attacked by electrophiles. msu.edu For instance, alkylation or acylation can occur at the nitrogen atoms. The phenyl rings are susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation and acylation). The directing effects of the propylurea substituent would influence the position of substitution on the phenyl rings.

Research has shown that nucleophilic attack is a key mechanism in the reactions of related urea-containing compounds. For example, the reaction of 1,3-dimethyl-3-phenyl-1-(1-phenylvinyl)urea with sodium trifluoromethanesulfinate proceeds via a radical-polar crossover mechanism involving nucleophilic attack. bris.ac.uk

Reductive and Oxidative Transformations of this compound

The chemical structure of this compound allows for both reduction and oxidation reactions at different sites.

Reduction: The carbonyl group of the urea can be reduced, although this is generally difficult and requires strong reducing agents. The phenyl rings can be reduced to cyclohexyl rings via catalytic hydrogenation under high pressure and temperature. Azo compounds, which can be formed from derivatives of this compound, can be reduced to primary amines via hydrogenation. bris.ac.uk

Oxidation: The methylene (B1212753) groups of the propyl chain can potentially be oxidized. The phenyl rings are generally resistant to oxidation but can be oxidized under harsh conditions. In the context of drug metabolism, oxidation of similar compounds often occurs at the phenyl rings or the alkyl chain, catalyzed by enzymes such as cytochrome P450. Research on N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a related compound, shows it can be oxidized using agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com

Formation of Coordination Complexes Involving this compound

The nitrogen and oxygen atoms of the urea group in this compound possess lone pairs of electrons, making them potential ligands for metal ions. libretexts.orgbyjus.com The formation of coordination complexes can significantly alter the reactivity and properties of the organic molecule.

Urea and its derivatives are known to form complexes with a variety of transition metals. wikipedia.org The coordination can occur through one or both nitrogen atoms, or through the carbonyl oxygen atom. The mode of coordination depends on the metal ion, the solvent, and the presence of other ligands. uomustansiriyah.edu.iq The formation of such complexes can be studied using various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and by X-ray crystallography.

The phenyl groups can also participate in π-coordination with certain transition metals. The ability of this compound to act as a ligand is important in the context of catalysis and bioinorganic chemistry.

| Metal Ion | Potential Coordination Site(s) | Type of Complex |

| Transition Metals (e.g., Cu(II), Co(II)) | Carbonyl Oxygen, Nitrogen Atoms | Mononuclear or Polynuclear |

| Lanthanides | Carbonyl Oxygen | Typically high coordination numbers |

| Main Group Metals (e.g., Li+, Mg2+) | Carbonyl Oxygen | Can influence reactivity in organic synthesis |

Catalytic Roles of this compound or its Derivatives in Organic Transformations

While this compound itself is not a common catalyst, its derivatives and related urea-based compounds have been explored for their catalytic activity in various organic reactions. google.com The urea moiety can participate in hydrogen bonding, which is a key feature in many organocatalysts.

Urea-based catalysts can act as hydrogen-bond donors to activate electrophiles and/or stabilize transition states. This has been utilized in a range of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The diphenylpropyl groups can provide steric bulk and influence the stereochemical outcome of the reaction.

For example, derivatives of ureas have been used as catalysts in the synthesis of other complex molecules. oiccpress.com Ionic liquids derived from urea have also been shown to be effective catalysts in various transformations. tezu.ernet.in The catalytic activity is often dependent on the specific structure of the urea derivative and the reaction conditions. nih.govmdpi.com

Kinetic and Thermodynamic Investigations of this compound Reactions

Kinetic and thermodynamic studies provide valuable insights into the reaction mechanisms and feasibility of transformations involving this compound.

Kinetics: The rate of reactions such as hydrolysis or solvolysis can be studied by monitoring the concentration of reactants or products over time. doubtnut.com This allows for the determination of the rate law, rate constant, and activation energy. For example, in SN1 reactions, the rate is typically dependent only on the concentration of the substrate, while in SN2 reactions, it depends on the concentrations of both the substrate and the nucleophile. saskoer.ca The study of electrophilic addition to conjugated dienes shows how kinetic and thermodynamic products can be favored under different conditions. youtube.com

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and position of equilibrium of a reaction. These can be determined experimentally through calorimetry or calculated using computational methods. For acid-base reactions, the pKa values of the conjugate acids provide a measure of the thermodynamic basicity of the urea nitrogens. nih.gov

Investigations into related compounds have provided data on reaction kinetics. For instance, studies on soluble epoxide hydrolase inhibitors, which can include urea-based structures, have involved kinetic analysis of enzyme inhibition. nih.gov

Derivatization, Analog Synthesis, and Structure Reactivity/interaction Relationships of 1,3 Diphenylpropylurea

Synthesis of Substituted 1,3-Diphenylpropylurea Derivatives

The synthesis of substituted this compound derivatives can be strategically approached through modifications at the urea (B33335) nitrogens (N-substitution) or on the aromatic rings (aromatic ring functionalization). These modifications are pivotal in fine-tuning the molecule's properties.

N-substitution on the this compound scaffold allows for the introduction of a wide array of functional groups, which can significantly alter the compound's steric and electronic characteristics. A primary and direct method for the synthesis of the parent this compound would involve the reaction of 3-phenylpropylamine (B116678) with phenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate.

General synthetic approaches for N-substituted ureas that can be adapted for this compound derivatives include:

Reaction of Amines with Isocyanates : This is a widely used method for forming urea linkages. For instance, a substituted 3-phenylpropylamine could be reacted with a substituted phenyl isocyanate to yield a variety of derivatives nih.govnih.gov. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Reaction of Primary Amides : A more recent method involves the in-situ generation of isocyanates from primary amides via a Hofmann rearrangement, which then react with an amine. This approach, using reagents like phenyliodine diacetate, offers a versatile route to N-substituted ureas organic-chemistry.org.

Use of Phosgene-Free Reagents : To avoid the highly toxic phosgene (B1210022), reagents like triphosgene (B27547) or carbonyldiimidazole can be employed to activate an amine, which is then reacted with another amine to form the urea mdpi.com.

From Primary Amines and Potassium Cyanate (B1221674) : N-substituted ureas can also be synthesized from primary amines and potassium cyanate in an acidic aqueous solution researchgate.net.

These methods provide a robust toolkit for generating a library of N-substituted this compound derivatives for further studies.

Common aromatic functionalization reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst.

Modern techniques like transition metal-catalyzed C-H activation are also emerging as powerful tools for the late-stage functionalization of aromatic rings, offering high regioselectivity nih.govnih.gov. These methods could be particularly useful for introducing functional groups that are not easily accessible through classical SEAr reactions.

Exploration of Isomeric and Homologous this compound Structures

The systematic exploration of isomers and homologs of this compound is crucial for understanding how structural variations impact the compound's properties.

Isomers can include positional isomers, where the propyl chain is attached to different positions on the phenyl ring, or where the substituents on the phenyl rings are in different positions (ortho, meta, para). For example, 1-(1-methyl-3-phenylpropyl)-3-phenylurea is a commercially available structural isomer.

Homologs involve changing the length of the alkyl chain connecting the phenyl group to the urea nitrogen. For instance, 1-benzyl-3-phenylurea (B3047871) (one carbon shorter) and 1-(4-phenylbutyl)-3-phenylurea (one carbon longer) would be homologs. The synthesis of such compounds would follow similar synthetic routes as described for this compound, by selecting the appropriate starting amine.

A study on 1,3-disubstituted ureas containing an adamantyl group investigated how the introduction of a phenyl substituent and changes in the linker affect the melting point of the compounds, providing insight into how structural modifications influence physical properties nih.gov.

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives

Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound derivatives, this could involve investigating how different substituents on the aromatic rings or at the nitrogen atoms influence the molecule's stability, electronic properties, and susceptibility to chemical transformations.

For instance, the thermal decomposition of 1,3-diphenylurea (B7728601) into phenyl isocyanate and aniline (B41778) has been studied, providing a model for the reactivity of the urea linkage at elevated temperatures researchgate.netmdpi.com. The presence of electron-donating or electron-withdrawing groups on the phenyl rings would be expected to alter the kinetics of this decomposition.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate molecular properties like HOMO-LUMO gaps, charge distributions, and bond dissociation energies. These calculated parameters can then be correlated with experimentally observed reactivity, providing a quantitative understanding of the SRR mdpi.comrsc.org. For example, a lower HOMO-LUMO gap generally suggests higher reactivity.

Structure-Biological Interaction Relationship (SBIR) Investigations of this compound Analogues (strictly in vitro/in silico context)

Structure-Biological Interaction Relationship (SBIR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents. These investigations explore how the structural features of a molecule influence its interaction with biological targets, typically studied through in vitro assays and in silico modeling.

While specific SBIR studies on this compound are not widely reported, a wealth of information exists for structurally related 1,3-diphenylurea derivatives, which can provide valuable insights.

In Vitro Studies:

Anticancer Activity : Numerous 1,3-diphenylurea derivatives have been synthesized and evaluated for their anticancer properties. For example, a series of urea and thiourea (B124793) derivatives of lenalidomide (B1683929) were synthesized, with one compound showing significant HDAC1 inhibition and inducing apoptosis in Caki cancer cells nih.gov. Another study on new urea derivatives identified compounds with potent cytotoxic activity against the HepG2 cell line nih.gov.

Antimicrobial Activity : Substituted phenyl ureas and their metal complexes have been shown to possess antibacterial and antifungal properties. The biocidal activity was found to increase upon coordination with metal ions nih.gov.

Enzyme Inhibition : Phenyl urea derivatives have been investigated as inhibitors of various enzymes. For instance, they have been designed and evaluated as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors nih.gov.

The following table summarizes the in vitro biological activities of some substituted urea derivatives, which can serve as a guide for the potential activities of this compound analogs.

| Compound Class | Biological Target/Activity | Key Findings |

| Urea/Thiourea derivatives of Lenalidomide | Anticancer (Caki cells), HDAC1 inhibition | Compound 11 showed the highest anticancer activity and selectivity, and significant HDAC1 inhibition nih.gov. |

| N-(2-substituted) phenyl ureas | Antimicrobial (S. aureus, E. coli, A. niger) | Metal complexes of these ureas showed enhanced biocidal activity compared to the ligands alone nih.gov. |

| Phenyl Urea Derivatives | IDO1 Inhibition | Para-substituted phenyl urea derivatives showed more potent IDO1 inhibitory activity than unsubstituted or ortho/meta-substituted analogs nih.gov. |

| Sulfonylurea Derivatives | Anti-HepG2, Antimicrobial | Compound 5 showed the best cytotoxic activity against the HepG2 cell line and broad-spectrum antimicrobial activity nih.gov. |

In Silico Studies:

Molecular docking is a powerful in silico tool used to predict the binding mode and affinity of a ligand to a biological target. For example, docking studies were performed for synthetic urea derivatives against bacterial proteins (DNA gyrase subunit B, penicillin-binding protein 1a) and a cell division protein kinase 2 (CDK2) to rationalize their antimicrobial and anticancer activities nih.gov. In another study, molecular docking was used to understand the interaction of lenalidomide derivatives with the active site of HDAC1, revealing key hydrogen bonding and coordination with a zinc ion nih.gov.

These computational approaches can be invaluable in prioritizing which this compound derivatives to synthesize and test, thereby accelerating the discovery of new bioactive compounds.

Computational and Theoretical Chemistry Insights into 1,3 Diphenylpropylurea

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1,3-Diphenylpropylurea

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic structure. mpg.de These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, orbital energies, and molecular properties that govern reactivity. mpg.dewikipedia.org

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. uci.edu It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density. mpg.denih.gov This approach is computationally more feasible than traditional wavefunction-based methods for larger systems because it uses the electron density, a function of only three spatial coordinates, as the fundamental variable. mpg.de

For this compound, DFT calculations would be employed to determine a variety of electronic properties and reactivity descriptors. A typical study would involve geometry optimization to find the lowest energy structure, followed by the calculation of:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. usd.ac.id

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), providing a guide to intermolecular interactions and reactive sites.

While specific DFT studies on this compound are not prominent in the literature, data from related compounds illustrate the expected outcomes.

Table 1: Illustrative Electronic Properties of a Diphenylurea Derivative Calculated via DFT (Note: This table is a hypothetical representation based on typical values for similar organic molecules.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Represents the ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.1 eV | Represents the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.55 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.8 eV | Quantifies the electron-accepting capability. |

The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters, relying only on fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the electron-electron repulsion by considering an average field, not the instantaneous interactions. wikipedia.org More accurate, "post-Hartree-Fock" methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation, which is crucial for accurate energy and property predictions. wikipedia.orguci.edu

For this compound, ab initio calculations would serve several purposes:

High-Accuracy Benchmarking: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for providing highly accurate energies. These calculations, while computationally expensive, could be used to benchmark the results from more cost-effective DFT methods for a model system.

Investigating Electron Correlation: By comparing results from HF, MP2, and CCSD(T), one can quantify the importance of electron correlation on the structure and properties of this compound.

Excited State Properties: Time-dependent versions of ab initio methods can be used to calculate electronic excited states, providing insights into potential photophysical properties, though this is a computationally intensive task. mdpi.com

Due to their high computational cost, full ab initio calculations on a molecule the size of this compound would typically be reserved for specific, high-priority questions or for validating less expensive methods. wikipedia.org

Conformational Analysis and Potential Energy Surface Mapping of this compound

The exploration of these conformations involves mapping the Potential Energy Surface (PES) . A PES is a mathematical or graphical representation of a system's energy as a function of its geometric parameters (e.g., bond lengths, angles, and dihedral angles). wikipedia.org For conformational analysis, the focus is typically on the dihedral angles that define the molecule's shape. libretexts.org

A computational workflow for this compound would involve:

Systematic or Stochastic Search: Key dihedral angles (e.g., around the C-C bonds of the propyl chain and the C-N bonds) would be systematically rotated. Alternatively, stochastic methods could be used to generate a wide range of starting geometries.

Geometry Optimization: Each generated structure is optimized using a quantum mechanical method (like DFT) to find the nearest local energy minimum on the PES. um.es

Energy Calculation and Population Analysis: The relative energies of all unique conformers are calculated. The populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which shows that lower-energy conformers are more populated.

A study on 1,3-difluoropropane, for example, used computational methods to show that its conformational profile is strongly biased toward specific gauche conformations due to a combination of hyperconjugation and dipole effects. nih.gov A similar analysis for this compound would reveal how steric hindrance between the bulky phenyl groups and intramolecular hydrogen bonding involving the urea (B33335) moiety dictate its preferred 3D structure.

Table 2: Hypothetical Relative Energies and Boltzmann Populations for Conformers of this compound (Note: This table is illustrative. A real analysis would likely identify many more conformers.)

| Conformer ID | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

| A | gauche, anti | 0.00 | 55.1 |

| B | anti, anti | 0.50 | 22.8 |

| C | gauche, gauche | 1.20 | 6.5 |

| D | eclipsed, anti | 3.50 | <0.1 |

Molecular Dynamics (MD) Simulations of this compound in Solution and Solid Phases

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. wikipedia.org MD simulations solve Newton's equations of motion for a set of atoms and molecules, generating a trajectory that reveals how the system evolves over time. nih.gov This method is essential for understanding properties in condensed phases (liquids and solids) where intermolecular interactions are dominant.

MD simulations of this compound would provide insights into:

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences its conformational preferences and dynamics. The trajectory can be analyzed to determine radial distribution functions, which describe the average structure of the solvent around the solute.

Solid-State Packing: For the solid phase, MD can be used to model the crystal lattice. This can help in understanding polymorphism (the ability to exist in multiple crystal forms) and predicting bulk properties like density and lattice energy. Direct simulations of liquid-solid phase equilibria can even be performed to study melting behavior. um.es

Dynamic Behavior: MD captures the vibrational and rotational motions of the molecule, as well as its translational diffusion in a solvent. This provides a dynamic picture that is complementary to the static view from quantum chemical calculations. frontiersin.org

The interactions in MD are described by a force field , which is a set of empirical potential energy functions and parameters that describe intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) forces. wikipedia.org

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. arxiv.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated with high accuracy using DFT, particularly with methods like GIAO (Gauge-Including Atomic Orbital). nmrdb.org By calculating the ¹H and ¹³C NMR spectra for various low-energy conformers of this compound and averaging the results based on their Boltzmann populations, a theoretical spectrum can be generated for direct comparison with experimental data. organicchemistrydata.org This is a powerful tool for structural elucidation.

IR Spectroscopy: Infrared (IR) spectra can be predicted by first performing a geometry optimization and then calculating the vibrational frequencies and their corresponding intensities. xmu.edu.cn The calculations yield a set of normal modes, which correspond to the fundamental vibrations of the molecule (stretches, bends, torsions). Comparing the calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and method deficiencies) with an experimental IR spectrum helps in assigning the observed absorption bands to specific molecular motions. researchgate.netlibretexts.org For this compound, this would allow for the definitive assignment of characteristic peaks like the N-H stretch, C=O stretch of the urea group, and vibrations associated with the phenyl rings. libretexts.org

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: This table is a hypothetical representation.)

| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (Typical) |

| N-H Stretch | 3350 | ~3340 |

| Aromatic C-H Stretch | 3065 | ~3060 |

| Aliphatic C-H Stretch | 2950 | ~2945 |

| C=O Stretch (Urea) | 1665 | ~1660 |

| Phenyl Ring C=C Stretch | 1598 | ~1600 |

| C-N Stretch | 1310 | ~1315 |

In Silico Reaction Pathway Modeling for this compound Transformations

In silico modeling can be used to explore the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. nih.gov This involves mapping the reaction pathway on the potential energy surface, connecting reactants to products via one or more transition states. researchgate.net

For transformations involving this compound (e.g., its synthesis, hydrolysis, or thermal decomposition), computational modeling could:

Locate Transition States (TS): A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. um.es Various algorithms exist to locate TS structures.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the minimum energy path downhill from a transition state, ensuring that it correctly connects the desired reactants and products.

For example, modeling the thermal decomposition of this compound could reveal whether the initial step is the cleavage of a C-N, C-C, or N-H bond by comparing the activation energies required for each process. This provides fundamental insight into the molecule's thermal stability and degradation pathways.

Molecular Level Biological Interaction Mechanisms of 1,3 Diphenylpropylurea in Vitro and in Silico Research Focus

Enzyme Binding and Inhibition Mechanisms of 1,3-Diphenylpropylurea (In Vitro Enzymology)

In the absence of specific studies on this compound, this section would theoretically involve the use of in vitro enzyme assays to determine if the compound can inhibit the activity of specific enzymes. nih.govbioivt.com These experiments are fundamental in drug discovery and molecular biology to understand a compound's mechanism of action. nih.gov

Kinetic Characterization of Enzyme Inhibition

To characterize enzyme inhibition, researchers would perform kinetic studies. nih.govresearchgate.net These experiments measure the rate of an enzymatic reaction at different concentrations of the substrate and the inhibitor (in this case, this compound). By analyzing the data using models like the Michaelis-Menten equation, scientists can determine the type of inhibition—competitive, non-competitive, uncompetitive, or mixed-mechanism. researchgate.netembrapa.br This reveals how the inhibitor interacts with the enzyme and its substrate. The inhibition constant (K_i) would also be calculated, which indicates the concentration of inhibitor required to produce half-maximum inhibition and quantifies the inhibitor's potency. nih.govresearchgate.net

Co-crystallization Studies with Target Enzymes (e.g., protein-ligand complexes)

Co-crystallization is a technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov This method involves crystallizing the target enzyme while it is bound to the inhibitor. The resulting crystal is then analyzed using X-ray crystallography. nottingham.ac.uk A successful co-crystallization of an enzyme with this compound would provide a precise model of how the compound fits into the enzyme's active or allosteric sites and which specific amino acid residues it interacts with. nih.gov This structural information is invaluable for understanding the basis of inhibition and for designing more potent or specific inhibitors. nih.gov

Receptor Interaction Profiles and Binding Modes of this compound (In Silico Docking and Dynamics)

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand like this compound might bind to a receptor. nih.govresearchgate.net These in silico techniques use computer algorithms to fit a model of the small molecule into the three-dimensional structure of a protein target. researchgate.net

The docking process predicts the preferred binding orientation and conformation of the ligand within the receptor's binding site and calculates a scoring function to estimate the binding affinity. researchgate.netmdpi.com Molecular dynamics simulations can then be used to model the behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding. researchgate.net

Protein-Ligand Interaction Studies of this compound

A comprehensive understanding of protein-ligand interactions involves a variety of biophysical techniques to validate and complement in silico and crystallographic data. nottingham.ac.ukcore.ac.uk Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. nih.gov These techniques can confirm binding, determine binding affinity (K_d), and provide information about the thermodynamics and kinetics of the interaction between this compound and a target protein. nottingham.ac.ukmdpi.com

Exploration of this compound's Interactions with Nucleic Acids (In Vitro/In Silico)

To investigate whether this compound interacts with DNA or RNA, a series of in vitro and in silico methods would be applied. Small molecules can bind to nucleic acids through various modes, including intercalation between base pairs, binding in the major or minor grooves, or covalent bonding. atdbio.combeilstein-journals.org

In vitro techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can detect changes in the spectral properties of nucleic acids upon binding of a small molecule. nih.gov Electrophoretic mobility shift assays (EMSA) can also demonstrate binding. In silico docking studies could be used to predict how this compound might fit into the grooves of a DNA double helix. beilstein-journals.org

Cell-Free System Investigations of this compound's Molecular Effects

Cell-free protein synthesis (CFPS) systems are in vitro platforms that contain all the necessary machinery for transcription and translation, allowing for the production of proteins without living cells. nih.govneb.com These systems offer a controlled environment to study the direct effects of a compound on the processes of transcription and translation. frontiersin.orgmdpi.com

By adding this compound to a cell-free system, researchers could determine if it inhibits protein synthesis. nih.gov If inhibition is observed, further experiments could pinpoint whether the compound affects the transcriptional machinery (RNA polymerase) or the translational machinery (ribosomes, initiation/elongation factors). This approach isolates the molecular interactions from the complexities of a cellular environment. nih.gov

Target Identification Methodologies for this compound

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive small molecule like this compound. nih.gov This process, often referred to as target deconvolution, employs a range of experimental (in vitro) and computational (in silico) strategies to discover the specific proteins or other biomolecules with which the compound interacts to elicit a biological response. technologynetworks.com These methodologies can be broadly categorized into those that rely on direct physical interaction in a laboratory setting and those that use computational algorithms to predict interactions based on structural or chemical information. tandfonline.com

In Vitro Methodologies

In vitro approaches are essential for the direct identification and validation of protein targets that bind to a small molecule. These methods typically involve incubating the compound with a complex biological sample, such as a cell lysate or a proteome microarray, to isolate and identify interacting partners. nih.gov

Affinity-Based Approaches

Affinity chromatography is a classic and widely used technique for target identification. nih.govacs.org The core principle involves using the small molecule as "bait" to "fish" for its binding partners. creative-biolabs.com This is achieved by immobilizing a modified version of this compound onto a solid support, such as agarose (B213101) beads. nih.govacs.org This immobilized probe is then incubated with a cell lysate. creative-biolabs.com Proteins that specifically bind to this compound are captured on the support, while non-binding proteins are washed away. creative-biolabs.com The captured proteins are subsequently eluted and identified, typically using mass spectrometry. nih.gov

A significant challenge of this method is the need to synthesize a chemical probe by attaching a linker to the molecule without disrupting its biological activity. rsc.orgpnas.org Photo-affinity labeling is a powerful variation where the probe also contains a photoreactive group. nih.govfrontiersin.org Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for more stringent purification conditions and reducing the chances of losing transiently interacting partners. nih.gov

Label-Free Approaches

To circumvent the potential issues associated with chemically modifying the compound, several label-free methods have been developed. thno.org These techniques utilize the native, unmodified form of the small molecule.

Drug Affinity Responsive Target Stability (DARTS): The DARTS method is based on the principle that the binding of a small molecule can stabilize a target protein's structure, making it less susceptible to degradation by proteases. nih.govresearchgate.net In a typical DARTS experiment, a cell lysate is divided into two groups; one is treated with this compound and the other with a vehicle control. researchgate.net Both samples are then subjected to limited proteolysis. researchgate.net The target protein, stabilized by binding to the compound, will be protected from digestion, while non-target proteins will be degraded. nih.gov Differences in the protein patterns between the treated and control samples, analyzed by SDS-PAGE or mass spectrometry, reveal the potential targets. frontiersin.orgresearchgate.net

Cellular Thermal Shift Assay (CETSA): CETSA operates on a similar principle of ligand-induced stabilization but uses heat as the denaturing agent. thno.org The binding of a ligand generally increases the thermal stability of its target protein. researchgate.net In a CETSA experiment, cells or cell lysates are treated with this compound and then heated to various temperatures. thno.org The soluble, non-denatured proteins are then quantified. The target protein will exhibit a higher melting temperature in the presence of the compound compared to the control group, allowing for its identification. thno.org

Yeast-Based Systems

The yeast two-hybrid (Y2H) system, a genetic method originally designed to detect protein-protein interactions, can be adapted to identify small molecule-protein interactions. unito.itpronetbio.com In a modified version, often called a yeast three-hybrid (Y3H) system, a hybrid small molecule consisting of this compound linked to another known ligand (e.g., methotrexate) is used. unito.it The system is engineered in yeast so that an interaction between the small molecule and a target protein from a library activates a reporter gene, allowing for easy screening and identification. creative-biolabs.comtandfonline.com This in vivo method provides insights into interactions within a cellular context. pronetbio.com

Table 1: Comparison of In Vitro Target Identification Methodologies

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Affinity Chromatography | A chemically modified "bait" version of the compound is immobilized to capture interacting "prey" proteins from a lysate. acs.orgcreative-biolabs.com | Direct identification of binding partners; well-established and widely used. nih.gov | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. nih.govrsc.org |

| DARTS | Ligand binding protects the target protein from protease digestion. researchgate.net | Does not require compound modification; applicable to complex protein mixtures. nih.gov | May not detect all binding events; results can be influenced by protease efficiency. acs.org |

| CETSA | Ligand binding increases the thermal stability of the target protein, altering its melting point. thno.org | Label-free; can be performed in living cells, providing physiological context. thno.org | Not all ligand binding events result in a significant thermal shift; requires specialized equipment. |